Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate
Description
Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate (CAS: 1240215-87-5) is a methyl ester derivative featuring a pentanoate backbone substituted with an amino group and a 4-amino-1-oxoisoindolin-2-yl moiety. Its molecular formula is C₁₄H₁₇N₃O₄, with a molecular weight of 291.30 g/mol . This compound is structurally related to immunomodulatory drugs like lenalidomide and serves as a synthetic intermediate or impurity in pharmaceutical production .
Properties
Molecular Formula |
C14H17N3O4 |
|---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
methyl 5-amino-4-(7-amino-3-oxo-1H-isoindol-2-yl)-5-oxopentanoate |
InChI |
InChI=1S/C14H17N3O4/c1-21-12(18)6-5-11(13(16)19)17-7-9-8(14(17)20)3-2-4-10(9)15/h2-4,11H,5-7,15H2,1H3,(H2,16,19) |
InChI Key |
WZILKPOTAZGIBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(C(=O)N)N1CC2=C(C1=O)C=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Procedure
Step 1: Preparation of Isoindoline Intermediate
- Starting from 4-amino-1-oxoisoindoline-2-carboxylic acid, the compound is converted into a reactive intermediate by coupling with protected amino acid derivatives.
- Coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and catalysts like 4-dimethylaminopyridine are used to promote amide bond formation under mild conditions.
- The reaction is typically carried out in aprotic solvents such as dichloromethane or acetonitrile at controlled temperatures (0°C to room temperature).
Analytical Data and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Amide coupling | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 4-dimethylaminopyridine, DCM | 0°C to RT | 75–85 | Formation of amide bond |
| 2 | Reductive amination | Sodium triacetoxyborohydride, trifluoroacetic acid, MeCN | 0–5°C | 70–80 | Introduction of side-chain substituents |
| 3 | Catalytic hydrogenation | Palladium on carbon, H2 (50 psi) | 50°C | 85–90 | Nitro group reduction |
| 4 | Boc deprotection | HCl/dioxane or catalytic hydrogenation | Room temperature | >90 | Removal of protecting groups |
| 5 | Purification | Silica gel chromatography or crystallization | Ambient | — | Isolation of pure product |
Research Discoveries and Modifications
Functional Group Variations
- Modifications of the ester group, such as replacing the methyl ester with benzyl or tert-butyl esters, have been explored to influence lipophilicity and reactivity.
- Boc-protected amines on the side chain are used to control reactivity during synthesis and improve yields.
- Substituents like fluorobenzyl and morpholinoazetidine groups have been introduced to enhance biological activity and receptor binding specificity.
Reaction Mechanisms and Optimization
- The amide bond formation typically proceeds via activation of the carboxylic acid by carbodiimide reagents, forming an O-acylurea intermediate that reacts with the amine nucleophile.
- Reductive amination involves the formation of an iminium ion intermediate reduced by sodium triacetoxyborohydride to the corresponding amine.
- Catalytic hydrogenation selectively reduces nitro groups without affecting other sensitive functional groups under controlled conditions.
Spectroscopic and Analytical Characterization
| Technique | Observations/Values | Purpose |
|---|---|---|
| Proton Nuclear Magnetic Resonance (¹H NMR) | Aromatic protons δ 8.12–8.18 ppm; chiral center δ 4.80–4.90 ppm; Boc tert-butyl δ 1.38–1.44 ppm | Structural confirmation |
| Mass Spectrometry (High-resolution) | Molecular ion peak at m/z 291.303 g/mol consistent with C₁₄H₁₇N₃O₄ | Molecular weight verification |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and impurity profiling | Quality control |
| Infrared Spectroscopy (IR) | Characteristic amide C=O stretch around 1650 cm⁻¹ | Functional group identification |
Summary Table of Key Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose | Yield Range (%) |
|---|---|---|---|
| Amide bond formation | Carbodiimide coupling (EDCI), DMAP, DCM | Formation of isoindoline amide | 75–85 |
| Reductive amination | Sodium triacetoxyborohydride, TFA, MeCN | Side-chain functionalization | 70–80 |
| Nitro group reduction | Pd/C catalyst, H2 gas (50 psi), 50°C | Conversion of nitro to amino | 85–90 |
| Protection/deprotection steps | Boc protection, HCl/dioxane or catalytic hydrogenation | Control of amine reactivity | >90 |
| Purification | Silica gel chromatography, crystallization | Isolation of pure product | — |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo groups to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Isoindolinone Ring
Nitro-Substituted Analogs
- Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate (CAS: 878782-79-7): Molecular formula: C₁₄H₁₅N₃O₆; molecular weight: 321.29 g/mol . Key difference: A nitro (-NO₂) group replaces the amino (-NH₂) group on the isoindolinone ring. Impact: Nitro groups are electron-withdrawing, reducing reactivity in nucleophilic substitutions compared to amino groups. This derivative is often a precursor in synthesis, requiring reduction to introduce the amino group .
- tert-Butyl 5-amino-4-(4-nitro-1-oxoisoindolin-2-yl)-5-oxopentanoate (Lenalidomide Impurity 50): Molecular formula: C₁₇H₂₁N₃O₆ .
Carboxylic Acid Analogs
- 5-Amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoic acid (CAS: 2197414-57-4): Molecular formula: C₁₃H₁₅N₃O₄; molecular weight: 277.28 g/mol . Key difference: The methyl ester is replaced by a carboxylic acid (-COOH), increasing polarity and reducing cell permeability. This compound is a degradation product or metabolite of lenalidomide .
Variations in the Ester Group
- (R)-Benzyl 5-amino-4-((S)-2-((tert-butoxycarbonyl)amino)propanamido)-5-oxopentanoate: Features a benzyl ester and a Boc-protected amine on the side chain . Impact: The benzyl group enhances lipophilicity, while the Boc group prevents undesired reactions during synthesis.
- tert-Butyl (S)-5-amino-4-(4-((2-fluoro-4-((3-morpholinoazetidin-1-yl)methyl)benzyl)amino)-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate: Molecular formula includes morpholino and fluorobenzyl substituents . Impact: These modifications increase molecular complexity and target specificity, likely enhancing binding to biological receptors .
Functional Group Modifications
- Methyl 5-(1,3-dioxoisoindolin-2-yl)-4-oxopentanoate (CAS: Unspecified): Molecular formula: C₁₄H₁₃NO₅ . Key difference: Lacks amino groups on both the pentanoate and isoindolinone moieties.
Biological Activity
Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate, also known by its CAS number 1198299-53-4, is a compound of interest in pharmaceutical research due to its potential biological activities. This article discusses the compound's structure, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 291.31 g/mol. The compound features a complex structure that includes an isoindoline moiety, which is often associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O4 |
| Molecular Weight | 291.31 g/mol |
| Density | 1.359 g/cm³ (predicted) |
| Boiling Point | 615 °C (predicted) |
| pKa | 15.34 (predicted) |
Biological Activity
Research indicates that this compound exhibits several biological activities, particularly in the realm of oncology and immunology.
Antitumor Activity
One notable study explored the antitumor effects of this compound in various cancer cell lines. The compound demonstrated significant cytotoxicity against human leukemia and solid tumor cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
The proposed mechanism of action includes:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, inhibiting further cell division.
- Inhibition of Angiogenesis : Preliminary data suggests that it might inhibit angiogenesis, thereby limiting tumor growth by restricting blood supply.
Case Studies
Several case studies have documented the efficacy of this compound:
- Case Study on Leukemia : In vitro studies revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in leukemia cell lines. Flow cytometry analysis confirmed increased rates of apoptosis compared to untreated controls.
- Solid Tumor Models : In animal models bearing solid tumors, administration of the compound led to a significant reduction in tumor size and improved survival rates compared to controls receiving standard treatments.
Toxicological Profile
While the biological activity is promising, understanding the toxicological profile is essential for further development:
- No acute toxicity data are available; however, it is crucial to conduct comprehensive toxicity studies to evaluate any potential side effects.
Q & A
Q. What are the key synthetic routes for Methyl 5-amino-4-(4-amino-1-oxoisoindolin-2-yl)-5-oxopentanoate?
The synthesis typically involves multi-step protocols, including:
- Nitro-group reduction : Palladium-catalyzed hydrogenation under 50 psi H₂ at 50°C to reduce nitro to amino groups (e.g., starting from tert-butyl (S)-5-amino-4-(4-nitro-1,3-dioxoisoindolin-2-yl)-5-oxopentanoate) .
- Amide coupling : Use of reagents like sodium triacetoxyborohydride (STAB) and trifluoroacetic acid (TFA) for reductive amination in MeCN at 0–5°C to introduce morpholinoazetidine derivatives .
- Protection/deprotection : Boc (tert-butoxycarbonyl) groups are employed to protect amines, with acidic (HCl/dioxane) or catalytic hydrogenation for deprotection .
Q. How is this compound characterized using spectroscopic methods?
- NMR : ¹H NMR (400 MHz, CDCl₃) reveals key signals: δ 8.12–8.18 ppm (aromatic protons), 4.80–4.90 ppm (chiral center protons), and 1.38–1.44 ppm (Boc group tert-butyl) .
- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., 291.303 g/mol for C₁₄H₁₇N₃O₄) and fragmentation patterns .
- HPLC : Used for purity assessment, particularly in impurity profiling (e.g., detection of Lenalidomide-related impurities) .
Advanced Research Questions
Q. How can catalytic hydrogenation conditions be optimized for nitro-group reduction in the synthesis?
- Catalyst selection : 5–10% palladium on carbon (Pd/C) is standard, but PtO₂ or Raney Ni may improve selectivity for sterically hindered substrates .
- Solvent systems : iPrOH or ethyl acetate enhances solubility and reduces side reactions compared to polar aprotic solvents like DMF .
- Pressure/temperature : Elevated H₂ pressure (50 psi) and moderate temperatures (50°C) reduce reaction time from 24 hours to <12 hours .
Q. What strategies are effective for impurity profiling in pharmacological studies?
- LC-MS/MS : Detects trace impurities (e.g., Lenalidomide Impurity 1, CAS 2197414-57-4) at ppm levels by monitoring parent ion transitions (m/z 277.28 → 134.1) .
- Stability-indicating assays : Stress testing under acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions identifies degradation products .
- Chiral chromatography : Resolves enantiomeric impurities using cellulose-based columns (e.g., Chiralpak IC) to ensure stereochemical purity .
Q. How does the compound’s structure influence its interaction with CRBN E3 ligase?
- Isoindolinone core : The 4-amino-1-oxoisoindolin-2-yl moiety mimics Lenalidomide’s phthalimide group, enabling binding to cereblon (CRBN) and modulating ubiquitination .
- Side chain flexibility : The methyl ester and pentanoate backbone enhance solubility and metabolic stability compared to carboxylic acid derivatives (e.g., Lenalidomide Impurity 1) .
Q. What are the stability considerations for long-term storage?
- Moisture sensitivity : Store desiccated at –20°C to prevent hydrolysis of the methyl ester or amide groups .
- Light exposure : Protect from UV light to avoid photooxidation of the isoindolinone ring .
- pH-dependent degradation : Buffered solutions (pH 6–7) minimize keto-enol tautomerism in the 5-oxopentanoate moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
